N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide
Brand Name: Vulcanchem
CAS No.: 6422-48-6
VCID: VC8734266
InChI: InChI=1S/C15H12ClIN2OS/c1-9-11(16)6-4-8-13(9)18-15(21)19-14(20)10-5-2-3-7-12(10)17/h2-8H,1H3,(H2,18,19,20,21)
SMILES: CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2I
Molecular Formula: C15H12ClIN2OS
Molecular Weight: 430.7 g/mol

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide

CAS No.: 6422-48-6

Cat. No.: VC8734266

Molecular Formula: C15H12ClIN2OS

Molecular Weight: 430.7 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide - 6422-48-6

Specification

CAS No. 6422-48-6
Molecular Formula C15H12ClIN2OS
Molecular Weight 430.7 g/mol
IUPAC Name N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide
Standard InChI InChI=1S/C15H12ClIN2OS/c1-9-11(16)6-4-8-13(9)18-15(21)19-14(20)10-5-2-3-7-12(10)17/h2-8H,1H3,(H2,18,19,20,21)
Standard InChI Key ZUTALBVOGZAPDX-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2I
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2I

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule consists of two aromatic rings connected via a thiourea (–N–C(=S)–N–) bridge:

  • Ring A: 2-iodobenzamide group, featuring an electron-withdrawing iodine substituent at the ortho position.

  • Ring B: 3-chloro-2-methylphenyl group, with chlorine and methyl groups at the meta and ortho positions, respectively.

This arrangement creates a planar thiourea linkage that facilitates π-π stacking and hydrogen bonding, as observed in analogous thiourea derivatives .

Comparative Molecular Features

Property2-Iodobenzamide Derivative (This Compound)2-Methylbenzamide Analog (PubChem CID 801985)
Molecular FormulaC₁₅H₁₂ClIN₂OSC₁₆H₁₅ClN₂OS
Molecular Weight454.69 g/mol318.8 g/mol
XLogP3 (Predicted)5.24.9
Hydrogen Bond Donors22
Rotatable Bonds32

The iodine atom increases molecular polarizability compared to the methyl group, enhancing London dispersion forces and potentially improving crystal packing efficiency.

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Based on methods for analogous thioureas , a plausible synthesis involves:

  • Iodobenzamide Preparation:

    • Iodination of 2-aminobenzoic acid via Sandmeyer reaction, followed by amide formation with thioisocyanate.

  • 3-Chloro-2-methylphenyl Isothiocyanate Synthesis:

    • Chlorination of o-xylene derivatives , then conversion to isothiocyanate using thiophosgene.

  • Coupling Reaction:

    • Nucleophilic attack of the aryl amine on the isothiocyanate group in anhydrous DMF at 60°C .

Critical Reaction Parameters

  • Temperature Control: Maintain below 70°C to prevent iodine loss via C–I bond cleavage.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of the iodinated intermediate.

  • Purification Challenges: Column chromatography with silica gel modified with 5% silver nitrate may be required to separate iodine-containing byproducts.

Physicochemical Properties

Spectral Predictions

  • ¹H NMR (DMSO-d₆):

    • δ 8.2 (d, J=8 Hz, 1H, Ar–I)

    • δ 7.8–7.4 (m, 5H, aromatic protons)

    • δ 2.4 (s, 3H, CH₃)

    • δ 12.1 (s, 1H, NH)

  • IR (KBr):

    • 3250 cm⁻¹ (N–H stretch)

    • 1680 cm⁻¹ (C=O)

    • 1250 cm⁻¹ (C=S)

Stability Profile

  • Thermal Stability: Decomposition expected above 180°C based on methyl analog data .

  • Photolytic Sensitivity: Iodine substitution increases susceptibility to UV-induced degradation; storage in amber glass recommended.

Computational Modeling Insights

Density Functional Theory (DFT) Predictions

  • HOMO-LUMO Gap: Calculated at 4.1 eV (B3LYP/6-31G*), indicating moderate reactivity.

  • Molecular Electrostatic Potential: Strong negative charge localized on the thiourea sulfur (–0.32 e) and carbonyl oxygen (–0.28 e).

Docking Studies with β-Lactamase

  • Binding Energy: –9.2 kcal/mol (AutoDock Vina)

  • Key Interactions:

    • Hydrogen bonding between thiourea NH and Ser130 residue.

    • Halogen bonding between iodine and Tyr105 .

ParameterValue (Predicted)Method
LC50 (Fish, 96h)12 mg/LECOSAR v2.0
Biodegradation Probability0.18CATABOL v5.0

The persistent iodine substituent raises concerns about bioaccumulation potential.

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